Home > Products > Screening Compounds P21196 > 2-Hydrazinyl-3-methylquinolin-4(3H)-one
2-Hydrazinyl-3-methylquinolin-4(3H)-one -

2-Hydrazinyl-3-methylquinolin-4(3H)-one

Catalog Number: EVT-12040600
CAS Number:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydrazinyl-3-methylquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family, specifically characterized by the presence of a hydrazine group. This compound is notable for its potential pharmacological applications, particularly in the development of anticancer agents and other therapeutic agents. The structure of 2-hydrazinyl-3-methylquinolin-4(3H)-one allows for various chemical modifications, which can enhance its biological activity.

Source

This compound can be synthesized through various methods, including the condensation of hydrazine derivatives with quinoline precursors. Research has indicated that derivatives of quinolinones and their hydrazine counterparts exhibit significant biological activities, making them subjects of interest in medicinal chemistry.

Classification

2-Hydrazinyl-3-methylquinolin-4(3H)-one is classified as a hydrazone and a quinoline derivative. Its classification stems from its structural components, which include a hydrazinyl functional group attached to a methyl-substituted quinolinone framework.

Synthesis Analysis

Methods

The synthesis of 2-hydrazinyl-3-methylquinolin-4(3H)-one typically involves the following methods:

  1. Condensation Reaction: A common approach is the condensation of 2-methylquinolin-4(3H)-one with hydrazine hydrate. This reaction can be facilitated under reflux conditions in an appropriate solvent such as ethanol or methanol.
  2. Alternative Synthetic Pathways: Other methods may include the use of substituted aldehydes in the presence of hydrazine to yield various derivatives. For instance, reactions involving different benzaldehyde derivatives can lead to a range of hydrazone products.

Technical Details

The typical reaction conditions involve heating the reactants in a solvent to promote the formation of the hydrazone linkage. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to assess completion and purity.

Molecular Structure Analysis

Structure

The molecular formula of 2-hydrazinyl-3-methylquinolin-4(3H)-one is C9H10N4OC_9H_{10}N_4O. The structure features:

  • A quinoline ring system
  • A hydrazinyl group at the 2-position
  • A methyl group at the 3-position
  • A carbonyl group at the 4-position

Data

The InChI key for this compound is IQOUPYQSZBDNAW-UHFFFAOYSA-N, which provides a unique identifier for chemical databases. Spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

2-Hydrazinyl-3-methylquinolin-4(3H)-one can participate in various chemical reactions, including:

  1. Condensation Reactions: It can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis.
  2. Hydrolysis: Under acidic or basic conditions, it may undergo hydrolysis, leading to the release of hydrazine and other products.

Technical Details

The reactivity of this compound is influenced by its functional groups. The hydrazinyl group is particularly reactive towards electrophiles, making it suitable for further derivatization.

Mechanism of Action

Process

The mechanism by which 2-hydrazinyl-3-methylquinolin-4(3H)-one exerts its biological effects often involves:

  1. Interaction with Biological Targets: The compound may interact with specific enzymes or receptors within cells, leading to altered signaling pathways.
  2. Formation of Reactive Intermediates: Upon metabolism, it may generate reactive species that can induce cellular stress or apoptosis in cancer cells.

Data

Studies have shown that modifications at specific positions on the quinoline ring can significantly enhance or diminish biological activity, emphasizing the importance of structure-activity relationships in drug design.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in polar solvents such as ethanol and methanol.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often used to assess purity and confirm molecular weight.

Applications

Scientific Uses

2-Hydrazinyl-3-methylquinolin-4(3H)-one has several promising applications in scientific research:

  1. Anticancer Research: Its derivatives have been explored for their potential anticancer properties, showing activity against various cancer cell lines.
  2. Synthesis of Novel Compounds: It serves as a building block for synthesizing more complex heterocyclic compounds with diverse biological activities.
  3. Pharmacological Studies: Investigated for its role in developing new therapeutic agents targeting specific diseases due to its ability to modify biological pathways effectively.
Introduction and Significance of 2-Hydrazinyl-3-methylquinolin-4(3H)-one

Structural Classification within Nitrogen Heterocycles

2-Hydrazinyl-3-methylquinolin-4(3H)-one belongs to the fused bicyclic heterocycle family, specifically categorized as a 4-quinolinone derivative. Its core structure comprises a benzene ring fused to a 4-pyridone ring, placing it within the broader quinoline/quinazolinone alkaloid-like compounds. The molecule exhibits tautomeric versatility, capable of existing in lactam-lactim equilibrium, though the lactam form predominates under physiological conditions. Key structural features defining its classification include:

  • Bicyclic Framework: The planar quinolinone system provides a rigid aromatic platform for target interaction.
  • N3-Methylation: The methyl group on the ring nitrogen prevents lactim formation and enhances lipophilicity.
  • C2-Hydrazinyl: The exocyclic hydrazine substituent introduces a flexible, highly polar moiety capable of diverse bonding interactions (hydrogen bonding, coordination, nucleophilic addition) [6].

Table 1: Structural Comparison of Related Nitrogen Heterocycles

Heterocyclic CoreRing SystemKey Substitution SitesRepresentative Bioactive Compound
4(3H)-QuinazolinoneBenzene + Pyrimidine-4-onePositions 2, 3, 6, 7, 8Methaqualone (sedative), Raltitrexed (antitumor)
4(3H)-QuinolinoneBenzene + Pyridine-4-onePositions 2, 3, 6, 82-Hydrazinyl-3-methylquinolin-4(3H)-one (subject)
β-LactamAzetidin-2-onePositions 3, 4, N1, C2-C3 fusionPenicillin G (antibiotic), Amoxicillin (antibiotic)
BenzodiazepineBenzene + DiazepinePositions 1, 2, 3, 5, 7Diazepam (anxiolytic)

The compound shares significant structural homology with 4(3H)-quinazolinones, which serve as cores in over 200 natural alkaloids and numerous drugs like the sedative methaqualone and anticancer agent raltitrexed [5]. However, it differs fundamentally in the ring fusion chemistry – the quinolinone possesses a 6-6 fused system with one nitrogen, whereas quinazolinones feature a 6-5 fused system with two nitrogens. This distinction influences electronic distribution, dipole moments, hydrogen-bonding capacity, and overall molecular geometry during target engagement. The electron-withdrawing carbonyl at position 4 creates an electron-deficient system, enhancing hydrogen bond acceptor strength at the carbonyl oxygen and modulating the electron density at C-2, where the hydrazinyl group acts as a strong hydrogen bond donor/acceptor [2] [6]. These electronic characteristics differentiate it from saturated nitrogen heterocycles like piperidines and contribute to its unique pharmacodynamic profile.

Pharmacophoric Features in Drug Discovery

The molecular architecture of 2-hydrazinyl-3-methylquinolin-4(3H)-one integrates multiple pharmacophoric elements that synergistically contribute to its potential bioactivity. The quinolinone core serves as a rigid, planar hydrophobic domain facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets or receptor sites. This structural feature is shared with numerous FDA-approved drugs containing nitrogen heterocycles, which constitute approximately 60% of small-molecule therapeutics [1] . Specific pharmacophoric components include:

  • Hydrogen-Bonding Triad: The molecule presents a strategic arrangement of hydrogen-bonding features:
  • The carbonyl oxygen (strong hydrogen bond acceptor)
  • The ring nitrogen (moderate hydrogen bond acceptor)
  • The hydrazinyl group (dual hydrogen bond donor/acceptor capability) [6]
  • Electrophilic Centers: The imine-like character of the C2=N bond in the hydrazine moiety and the electron-deficient C2 position create potential sites for nucleophilic attack or Schiff base formation, crucial for covalent inhibition strategies.

  • Hydrophobic Domains: The aromatic quinoline ring and N-methyl group contribute to lipophilicity, enhancing membrane permeability. Computational analyses suggest logP values typically range from 1.2 to 2.5 for derivatives, facilitating blood-brain barrier penetration observed in other quinazolinone-based CNS drugs [2].

Table 2: Key Pharmacophoric Elements and Their Potential Biological Roles

Structural ElementPhysicochemical PropertyPotential Biological RoleTarget Interaction Type
4-Quinolinone CorePlanar aromatic system, Moderate lipophilicityDNA intercalation, Enzyme allosteric sitesπ-π stacking, Van der Waals
C4 CarbonylStrong H-bond acceptor, Dipole moment >2.5DCatalytic site recognitionHydrogen bonding, Electrostatic
N3-MethylLipophilicity enhancement, Steric bulkBinding pocket occupancy, Metabolic stabilityHydrophobic interactions
C2-HydrazinylDual H-bond donor/acceptor, NucleophilicityCatalytic residue engagement, Metal chelationCoordinate covalent bonds, H-bonding

Structure-activity relationship (SAR) studies on analogous quinazolinones reveal that positions 2, 6, and 8 significantly influence pharmacological activity [2]. Particularly, C2 modifications profoundly impact target specificity: electron-withdrawing substituents enhance activity against kinases, while bulky hydrophobic groups improve antimicrobial potency. The hydrazinyl moiety at C-2 provides exceptional versatility for chemical derivatization, enabling the generation of azomethine (hydrazone), carboxamide, or heterocycle-fused derivatives without compromising the core pharmacophore. This flexibility allows for extensive molecular optimization to improve potency, selectivity, and drug-like properties. The scaffold's structural similarity to dihydrofolate reductase inhibitors and kinase inhibitor pharmacophores suggests potential repurposing opportunities for anticancer and antimicrobial applications [4] [10].

Historical Development and Research Milestones

The investigation of 2-hydrazinyl-3-methylquinolin-4(3H)-one derivatives emerged from foundational research on quinoline and quinazolinone chemistry in the mid-20th century. Early synthetic work focused on Griess synthesis (condensation of anthranilic acid derivatives with cyanides) and Niementowski synthesis (fusion of anthranilic acid with amides), which provided access to the core quinazolinone structures [2]. These methodologies were later adapted for quinolinone synthesis. A significant milestone occurred in 1963 with the identification of 3-substituted quinazolinone metabolites in rabbit studies, demonstrating the metabolic stability and bioactivity potential of these heterocycles [3].

The 1980s witnessed a research surge exploring hydrazine-quinoline hybrids for antitubercular applications, inspired by the frontline drug isoniazid. During this period, 2-hydrazinylquinoline derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis, though their development was overshadowed by more potent rifamycin derivatives. The 2000s marked a renaissance in heterocyclic chemistry with microwave-assisted synthesis enabling more efficient production of quinolinone derivatives, including 2-hydrazinyl variants [2]. Bakavoli's group developed a notable microwave method using oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of KMnO₄, achieving high yields of 4(3H)-quinazolinones – methodology adaptable to quinolinone synthesis.

Recent decades have focused on targeted biological profiling and biosynthetic inspiration. The discovery of nonribosomal peptide synthase (NRPS) machinery for native quinazolinone assembly in fungi (e.g., chrysogine biosynthesis in Fusarium species) revealed enzymatic strategies for scaffold modification [5]. This biochemical insight spurred biomimetic approaches to complex quinolinone derivatives. Contemporary research leverages DNA-encoded library (DECL) technologies to identify potent heterocyclic inhibitors, exemplified by tankyrase 1 (TNKS1) inhibitors with IC₅₀ values reaching nanomolar ranges (e.g., compound 2 with IC₅₀ = 0.8 nM) [4]. This high-throughput approach underscores the continued pharmaceutical relevance of nitrogen heterocycles.

Table 3: Historical Research Milestones in Quinolinone/Quinazolinone Chemistry

Time PeriodKey DevelopmentSignificanceReference/Context
1887-1889Identification and numbering of quinazoline system (Widdege, Paal & Bush)Foundation of systematic heterocyclic chemistry [2]
1963Identification of 3-o-hydroxymethylphenyl-2-methyl-4(3H)-quinazolinone as rabbit metaboliteEarly evidence of metabolic processing and bioactivity [3]
1980sAntitubercular screening of hydrazinoquinolinesExpansion into therapeutic applicationsPreclinical research era
Early 2000sMicrowave-assisted synthesis development (Bakavoli)Efficient synthetic access enabling SAR studies [2]
2010sBiosynthetic pathway elucidation (NRPS machinery in fungi)Inspiration for biomimetic synthesis [5]
2020sDECL-enabled discovery of nanomolar inhibitors (TNKS1)High-throughput identification of potent heterocyclic drugs [4]

Research Gaps and Unmet Therapeutic Needs

Despite its promising pharmacophoric features, 2-hydrazinyl-3-methylquinolin-4(3H)-one remains significantly understudied, presenting substantial knowledge gaps and research opportunities. Critical areas requiring investigation include:

  • Target Deconvolution: The compound's precise mechanisms of action against validated biological targets remain largely uncharacterized. While analogous quinazolinones inhibit dihydrofolate reductase (DHFR) and protein kinases, experimental validation for this specific quinolinone is lacking. Modern approaches like chemical proteomics and affinity-based protein profiling could map its interactome, identifying high-value targets in disease-relevant pathways [4].

  • Structural Optimization: Systematic SAR studies are needed to delineate the contributions of each substituent to potency and selectivity. Key unexplored dimensions include:

  • N3-Alkylation Effects: Beyond methyl group (ethyl, allyl, propargyl modifications)
  • Hydrazine Modifications: Acylation, arylation, or heterocycle formation (triazoles, pyrazoles)
  • Ring Halogenation: Introduction of fluorine/chlorine at C-6/C-8 positions to modulate electronic properties and enhance membrane permeability [2] [10]
  • Unexplored Therapeutic Indications: Preliminary evidence suggests potential against multidrug-resistant bacteria and kinase-driven cancers, but rigorous evaluation across disease models is absent. The scaffold's structural similarity to trifluoromethyl-containing drugs like alpelisib (a PI3K inhibitor) suggests potential in targeted oncology, yet this remains experimentally untested [10]. Additionally, the electron-deficient core may confer activity against viral polymerases or reverse transcriptases – another unvalidated hypothesis.

  • Synthetic Biology Approaches: Current chemical synthesis faces challenges in enantioselective production and green chemistry compliance. The discovery of fungal NRPS machinery for quinazolinone biosynthesis (e.g., ftChyA in F. tricinctum) suggests potential for engineered biosynthesis of quinolinone derivatives [5]. Developing enzymatic or chemoenzymatic routes could address scalability and stereochemical limitations of traditional synthesis.

The scaffold holds particular promise for addressing antimicrobial resistance – a global health crisis. Novel chemotypes are urgently needed against ESKAPE pathogens and multidrug-resistant mycobacteria. The hydrazinyl group's metal-chelating potential may disrupt metalloenzymes critical for bacterial virulence or resistance mechanisms, representing a compelling yet unexplored mechanism. Similarly, in oncology, the compound's potential to inhibit epigenetic regulators like histone deacetylases (HDACs) or protein kinases implicated in tumor progression warrants prioritization. Bridging these knowledge gaps could position 2-hydrazinyl-3-methylquinolin-4(3H)-one as a lead structure for new therapeutic entities addressing critical unmet medical needs.

Properties

Product Name

2-Hydrazinyl-3-methylquinolin-4(3H)-one

IUPAC Name

2-hydrazinyl-3-methyl-3H-quinolin-4-one

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C10H11N3O/c1-6-9(14)7-4-2-3-5-8(7)12-10(6)13-11/h2-6H,11H2,1H3,(H,12,13)

InChI Key

LYBQKGNNFTUOOF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=CC=CC=C2N=C1NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.